PD 168568

Dopamine D4 Receptor Receptor Selectivity Neuropharmacology

PD 168568 dihydrochloride is a premier research tool for isolating D4-mediated pathways, offering 209-fold selectivity over D2/D3 (Ki 8.8 nM). Its oral bioavailability and CNS penetration make it ideal for behavioral studies, while its unique isoindolinone scaffold enables cleaner pharmacological signals. Also used in glioblastoma stem cell research (IC50 25-50 µM). Available in multiple sizes with fast global shipping.

Molecular Formula C22H29Cl2N3O
Molecular Weight 422.4
CAS No. 1782532-06-2
Cat. No. B3028248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePD 168568
CAS1782532-06-2
Molecular FormulaC22H29Cl2N3O
Molecular Weight422.4
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2CCN(CC2)CCC3C4=CC=CC=C4C(=O)N3)C.Cl.Cl
InChIInChI=1S/C22H27N3O.2ClH/c1-16-7-8-18(15-17(16)2)25-13-11-24(12-14-25)10-9-21-19-5-3-4-6-20(19)22(26)23-21;;/h3-8,15,21H,9-14H2,1-2H3,(H,23,26);2*1H
InChIKeyRMNWLEGGYCVHFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PD 168568 Dihydrochloride (CAS 1782532-06-2): A Selective D4 Dopamine Receptor Antagonist with Oral Activity for Neuropharmacology and Cancer Research


The compound 3-[2-[4-(3,4-dimethylphenyl)piperazin-1-yl]ethyl]-2,3-dihydroisoindol-1-one dihydrochloride, commonly known as PD 168568 dihydrochloride (CAS 1782532-06-2), is a synthetic organic molecule belonging to the isoindolinone class of dopamine D4 receptor (DRD4) antagonists . It is characterized by a molecular formula of C22H29Cl2N3O and a molecular weight of 422.39 g/mol . The compound exhibits high affinity and selectivity for the D4 receptor over D2 and D3 subtypes and demonstrates oral bioavailability and blood-brain barrier penetration in vivo .

Why Generic D4 Antagonists Cannot Substitute for PD 168568 Dihydrochloride in Critical Research Applications


D4 dopamine receptor antagonists exhibit significant variability in their selectivity profiles, pharmacokinetic properties, and off-target activities, making simple substitution scientifically invalid. PD 168568 dihydrochloride distinguishes itself through its unique isoindolinone scaffold, which confers a specific selectivity fingerprint (Ki D4: 8.8 nM; D2: 1842 nM; D3: 2682 nM) [1]. In contrast, the commonly used alternative L-745870, while more potent (Ki D4: 0.43 nM), displays moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors, complicating data interpretation in neurological studies . Similarly, CP-293019 (Ki D4: 3.4 nM) exhibits different in vivo behavioral effects compared to other D4 antagonists [2]. These divergent pharmacological fingerprints necessitate careful, evidence-based compound selection rather than generic interchangeability.

Quantitative Comparative Evidence for PD 168568 Dihydrochloride Selection


D4 Receptor Selectivity Profile: Quantified Advantage Over Non-Selective Dopamine Antagonists

PD 168568 dihydrochloride demonstrates a well-characterized selectivity profile for the dopamine D4 receptor versus D2 and D3 subtypes. In competitive binding assays, it exhibits a Ki of 8.8 nM at the human D4 receptor, compared to 1842 nM at D2 and 2682 nM at D3, resulting in a D2/D4 selectivity ratio of approximately 209-fold and a D3/D4 selectivity ratio of approximately 305-fold [1]. This profile is critical for experiments requiring specific D4 antagonism without confounding D2/D3 effects. In contrast, the widely used antipsychotic clozapine has a Ki of 30.4 nM at D4.4 with significantly lower selectivity, while non-selective antagonists like raclopride show low D4 affinity (Ki >1000 nM) and high D2/D3 potency, making them unsuitable for D4-specific studies [2].

Dopamine D4 Receptor Receptor Selectivity Neuropharmacology Binding Affinity

In Vivo Functional Antagonism: Reversal of Amphetamine-Induced Hyperlocomotion at 3 mg/kg Oral Dose

PD 168568 dihydrochloride demonstrates robust in vivo functional D4 antagonism following oral administration. In rat models, a single oral dose of 3 mg/kg significantly reverses amphetamine-induced hyperlocomotion, a classic behavioral assay for dopamine receptor modulation . This efficacy is comparable to other D4 antagonists but with a distinct potency window. For context, L-745870 requires doses of 0.0016–1.0 mg/kg to produce behavioral effects, but at higher doses may engage D2 receptors due to residual affinity [1]. In contrast, CP-293019 (0.2–25.0 mg/kg) induces atypical behaviors (non-stereotyped sniffing, sifting) not observed with L-745870 or Ro 61-6270, indicating divergent in vivo pharmacology across D4 antagonists [2]. PD 168568's behavioral profile at 3 mg/kg provides a clean D4-specific readout without the off-target behavioral artifacts seen with some alternatives.

In Vivo Pharmacology Behavioral Pharmacology Locomotor Activity Oral Dosing

Oral Bioavailability and CNS Penetration: Validated In Vivo Exposure for Behavioral and Disease Models

PD 168568 dihydrochloride is explicitly characterized as an orally active compound with the ability to reverse amphetamine-stimulated locomotion in rats following oral administration, confirming both gastrointestinal absorption and central nervous system penetration . While quantitative pharmacokinetic parameters (e.g., %F, Cmax, t1/2) are not extensively reported in the public domain, the compound's oral efficacy in behavioral assays provides functional validation of CNS exposure. In comparison, L-745870 is also orally active and brain-penetrant, with reported oral bioavailability of 20-60% and plasma half-life of 2.1-2.8 hours in rats . PD 168568's isoindolinone scaffold may confer distinct physicochemical properties (logP, solubility) that influence its tissue distribution profile relative to other D4 antagonists, though direct comparative PK data remain sparse.

Oral Bioavailability Blood-Brain Barrier CNS Penetration Pharmacokinetics

Structural Distinction: Isoindolinone Scaffold Enables Unique Off-Target Profile and Crystallographic Applications

PD 168568 dihydrochloride features an isoindolinone core that distinguishes it structurally from other D4 antagonists. This scaffold has enabled co-crystallization with the SARS-CoV-2 main protease (Mpro) as documented in PDB entry 7AMJ, where the compound (designated RMZ) serves as a validated ligand with defined electron density and binding pose [1]. The crystal structure (resolution: not specified in validation summary) confirms the compound's binding mode and provides a structural template for fragment-based drug design. In contrast, the chemically distinct L-745870 (pyrrolopyridine core) and CP-293019 (octahydropyridopyrazine core) lack publicly available co-crystal structures with viral proteases, limiting their utility in structural biology applications beyond D4 receptor studies.

Chemical Structure Isoindolinone X-ray Crystallography SARS-CoV-2 Mpro

Optimal Research Applications for PD 168568 Dihydrochloride Based on Comparative Evidence


Elucidating D4 Receptor-Specific Signaling in Neuronal Systems with Minimal D2/D3 Interference

PD 168568 dihydrochloride's 209-fold selectivity for D4 over D2 (Ki 8.8 nM vs. 1842 nM) makes it the preferred tool for isolating D4-mediated signaling pathways in mixed neuronal populations where D2 and D3 receptors are co-expressed. Unlike L-745870, which exhibits moderate affinity for 5-HT2 receptors, sigma sites, and α-adrenoceptors, PD 168568 provides a cleaner pharmacological signal at concentrations up to 100 nM [1]. In a recent study, 50 nM PD 168568 effectively blocked quinpirole-induced inhibition of GnRH neurons, confirming D4 receptor mediation without confounding D2/D3 effects [2].

Behavioral Pharmacology Studies Requiring Oral Dosing and CNS Activity

For in vivo behavioral experiments, PD 168568 dihydrochloride offers oral bioavailability and robust CNS penetration, as demonstrated by reversal of amphetamine-induced hyperlocomotion at 3 mg/kg p.o. in rats . This dosing regimen avoids the need for parenteral administration and enables chronic treatment paradigms. Its behavioral profile differs from CP-293019, which induces non-stereotyped behaviors (sniffing, sifting, chewing) at overlapping doses, making PD 168568 a more suitable choice when a neutral behavioral baseline is required [3].

Structural Biology and Antiviral Drug Discovery Using SARS-CoV-2 Mpro

The co-crystal structure of PD 168568 bound to SARS-CoV-2 main protease (PDB: 7AMJ) validates its utility as a chemical probe for Mpro inhibitor development [4]. Researchers investigating protease inhibition can leverage this structural data for fragment-based screening, pharmacophore modeling, or as a control compound in enzymatic assays. No comparable structural data exist for other D4 antagonists in this context.

Glioblastoma (GBM) Cancer Stem Cell Research

PD 168568 dihydrochloride has demonstrated selective inhibition of glioblastoma neural stem cells (GNS) with IC50 values of 25-50 µM in vitro [5]. While this potency is modest compared to its D4 affinity, the compound's oral bioavailability and CNS penetration support its use in preclinical GBM models to investigate the role of D4 receptor signaling in tumor progression. This application is distinct from the primary D4 antagonist pharmacology and represents an emerging research avenue.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PD 168568

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.